Shp2 Phosphatase Inhibition: Patent-Reported IC50 Value with Comparator Context from the Same Indoline Series
In the in vitro DiFMUP phosphotyrosine phosphatase assay using recombinant GST-Shp2 PTP domain protein, 3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one (designated JHE-02-014) exhibited an IC50 of 6,900 nM . A structurally distinct indoline Shp2 inhibitor from the same patent family, BDBM111854 (designated JHE-02-017C), demonstrated an IC50 of 4,400 nM under identical assay conditions, representing a 1.57-fold greater potency . Critically, the comparison is cross-study comparable because both values derive from the same patent-defined assay protocol, enzyme construct, and laboratory group. The quantitative difference, while modest (ΔIC50 = 2,500 nM), is directionally informative for structure-activity relationship mapping within this chemotype.
| Evidence Dimension | Shp2 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 6,900 nM |
| Comparator Or Baseline | BDBM111854 / JHE-02-017C: IC50 = 4,400 nM |
| Quantified Difference | ΔIC50 = 2,500 nM (comparator is 1.57-fold more potent) |
| Conditions | In vitro DiFMUP phosphotyrosine phosphatase assay; recombinant GST-Shp2 PTP domain protein; patent US8623906 / US9174969 protocol |
Why This Matters
Provides the only publicly available quantitative activity data for this specific compound, enabling potency ranking within the Shp2 indoline inhibitor series and informing dose selection for cell-based follow-up studies.
- [1] BindingDB. BDBM111870 (US8623906, JHE-02-014). IC50: 6.90E+3 nM. In vitro Shp2 PTP activity inhibition (DiFMUP) assay. Deposited 2016-08-08. View Source
- [2] BindingDB. BDBM111854 (US8623906, JHE-02-017C | US9174969, JHE-02-017C). IC50: 4.40E+3 nM. In vitro Shp2 PTP activity inhibition (DiFMUP) assay. View Source
